![molecular formula C19H17BrClN3O2 B5599274 2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B5599274.png)
2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromo-chlorophenoxy group and an indole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide typically involves multiple steps. The initial step often includes the preparation of 2-(2-bromo-4-chlorophenoxy)acetohydrazide, which can be synthesized by reacting 2-bromo-4-chlorophenol with chloroacetyl chloride, followed by hydrazine hydrate . The final step involves the condensation of the resulting hydrazide with 1,2-dimethyl-1H-indole-3-carbaldehyde under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale industrial use. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace these halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The indole moiety, in particular, is known to interact with various biological targets, potentially influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-chlorophenoxy)acetohydrazide: Shares a similar core structure but lacks the indole moiety.
1,2-dimethyl-1H-indole-3-carbaldehyde: Contains the indole moiety but lacks the bromo-chlorophenoxy group.
Uniqueness
The uniqueness of 2-(2-bromo-4-chlorophenoxy)-N’-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide lies in its combined structural features, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClN3O2/c1-12-15(14-5-3-4-6-17(14)24(12)2)10-22-23-19(25)11-26-18-8-7-13(21)9-16(18)20/h3-10H,11H2,1-2H3,(H,23,25)/b22-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZRHAZTYHKBEY-LSHDLFTRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
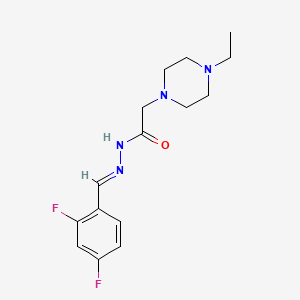
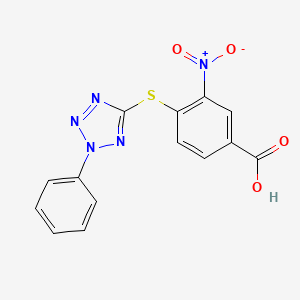
![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(2-furyl)-2-oxoethanone](/img/structure/B5599215.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-methoxyacetamide](/img/structure/B5599223.png)
![4-[(4-methylpiperazin-1-yl)sulfonyl]-N-phenylthiophene-2-carboxamide](/img/structure/B5599231.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5599232.png)
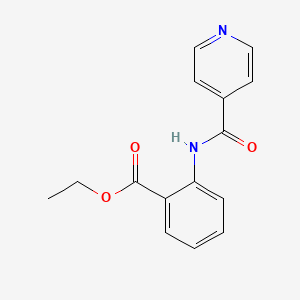
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)piperidin-4-ol](/img/structure/B5599253.png)
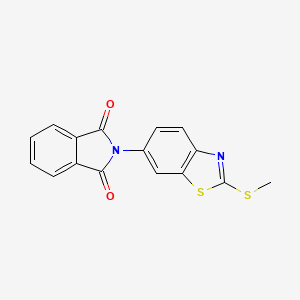
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5599270.png)
![1-[(2,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5599279.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5599284.png)
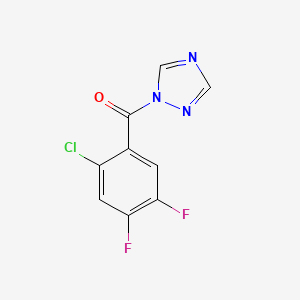
![3-Chloro-N-(3-methoxyphenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B5599292.png)
